molecular formula C8H9N3O5 B5151327 5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B5151327
M. Wt: 227.17 g/mol
InChI Key: MAECOIXEDORRRS-UHFFFAOYSA-N
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Description

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with carboxymethyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. This is followed by the reaction with phosgene or a similar carbonylating agent to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of cost-effective and readily available starting materials. The process may include steps such as esterification, substitution, and hydrolysis, optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and carboxylic acid derivatives, depending on the specific reaction conditions .

Scientific Research Applications

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

5-(carboxymethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c1-11-6(4(2-10-11)8(15)16)7(14)9-3-5(12)13/h2H,3H2,1H3,(H,9,14)(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECOIXEDORRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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